Timosaponin Bii

Overview

Description

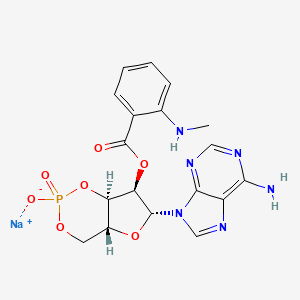

Timosaponin BII is a steroidal saponin found in the rhizomes of the plant Anemarrhena asphodeloides, which belongs to the family Liliaceae . It is known for its neuronal protective, anti-inflammatory, and antioxidant activities . This compound is one of the most abundant Anemarrhena saponins and is currently in phase II clinical trials for the treatment of dementia .

Mechanism of Action

Timosaponin Bii, also known as Prototimosaponin A III, is a steroid saponin found in the rhizomes of Anemarrhena asphodeloides . It has been recognized for its neuronal protective, anti-inflammatory, and antioxidant activities .

Target of Action

Related compounds such as timosaponin aiii have been found to interact with various targets including vegfr, x-linked inhibitor of apoptosis protein (xiap), b-cell-specific moloney murine leukemia virus integration site 1 (bmi1), thromboxane (tx) a2 receptor, mtor, nf-κb, cox-2, mmps, and acetylcholinesterase (ache) . These targets play crucial roles in various biological processes, including inflammation, apoptosis, and cell proliferation.

Mode of Action

It is known to exhibit neuronal protective, anti-inflammatory, and antioxidant activities . This suggests that it may interact with its targets to modulate these biological processes, potentially by inhibiting inflammatory pathways, protecting neurons from damage, and neutralizing harmful free radicals.

Biochemical Pathways

This process results in the production of several metabolites, which may have their own pharmacological activities

Pharmacokinetics

It is known that the compound has low bioavailability . This is likely due to its transformation into various metabolites by the gut microbiota . Despite its low bioavailability, this compound is still able to exert its pharmacological effects, suggesting that it may be efficiently absorbed and distributed within the body .

Result of Action

The result of this compound’s action is its aforementioned pharmacological effects, including neuronal protection, anti-inflammation, and antioxidation . These effects suggest that this compound may be beneficial in the treatment of various conditions, including neurodegenerative diseases, inflammatory disorders, and oxidative stress-related conditions .

Action Environment

The action of this compound is influenced by the gut microbiota, which metabolizes the compound into various metabolites . This suggests that the efficacy and stability of this compound may be influenced by factors that affect the gut microbiota, such as diet, antibiotic use, and overall health status .

Biochemical Analysis

Biochemical Properties

Timosaponin BII plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to undergo biotransformation by gut microbiota, resulting in the formation of several metabolites . These interactions are crucial for its pharmacological activity, as the metabolites often exhibit different biological effects compared to the parent compound . Additionally, this compound has been shown to inhibit the up-regulation of β-amyloid precursor protein cleavage enzyme-1 (BACE1) induced by oxidative stress, highlighting its potential role in neuroprotection .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound shows little cytotoxicity in non-transformed cells but can be converted to Timosaponin AIII, which induces cell death in tumor cells through the inhibition of mTOR and induction of endoplasmic reticulum stress . This selective cytotoxicity makes this compound a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound is metabolized by gut microbiota into various metabolites, which then interact with different molecular targets . These interactions are essential for its pharmacological effects, including its neuroprotective and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is metabolized by gut microbiota into several characteristic metabolites . The stability and degradation of this compound and its metabolites are crucial for understanding its long-term effects on cellular function. For example, the temporal relationship among the metabolites of this compound has been clarified using HPLC-MS/MS, providing insights into its pharmacokinetics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit the up-regulation of BACE1 and reduce the over-production of β-CTF and Aβ in rat retina . Higher doses may lead to toxic or adverse effects. Understanding the dosage effects of this compound is essential for optimizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation by gut microbiota, resulting in the formation of multiple metabolites . These metabolic pathways include dehydration, deglycosylation, hydroxylation, oxidation, and E-ring cleavage . The interaction of this compound with enzymes and cofactors in these pathways is crucial for its pharmacological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological effects. After oral administration, this compound is quickly absorbed into the blood circulation and shows double plasma concentration peaks . It is distributed to various tissues, including the heart, kidney, and liver, but not the brain, spleen, or lung . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. While specific details on the subcellular localization of this compound are limited, its metabolites have been shown to localize in various cellular compartments . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Timosaponin BII can be synthesized through the hydrolysis of timosaponin E. During this process, the C-22 methoxyl group of timosaponin E undergoes demethylation to produce this compound . Additionally, β-D-glycosidase is used to hydrolyze this compound to produce timosaponin AIII .

Industrial Production Methods

The industrial production of this compound involves the extraction from the rhizomes of Anemarrhena asphodeloides. The crude extract is then processed using various methods, including salt processing, which enhances the absorption and bioavailability of this compound .

Chemical Reactions Analysis

Types of Reactions

Timosaponin BII undergoes several types of chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed to produce timosaponin AIII.

Demethylation: The C-22 methoxyl group of timosaponin E undergoes demethylation to produce this compound.

Common Reagents and Conditions

β-D-glycosidase: Used to hydrolyze this compound to produce timosaponin AIII.

Salt Processing: Enhances the absorption and bioavailability of this compound.

Major Products Formed

Timosaponin AIII: Formed through the hydrolysis of this compound.

Timosaponin BIII: Formed through the dehydration of the C-22 hydroxyl group of this compound.

Scientific Research Applications

Timosaponin BII has a wide range of scientific research applications, including:

Neuroprotection: This compound has been shown to have neuronal protective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Anti-inflammatory: It exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

Antioxidant: This compound has antioxidant activities, which can help in reducing oxidative stress.

Dementia Treatment: It is currently in phase II clinical trials for the treatment of dementia.

Gut Microbiota Metabolism: This compound is metabolized by gut microbiota into seven characteristic metabolites, which may play a role in its pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

Timosaponin AIII: A bioactive steroid saponin isolated from Anemarrhena asphodeloides, known for its anticancer properties.

Timosaponin BIII: Another saponin derived from Anemarrhena asphodeloides, formed through the dehydration of timosaponin BII.

Uniqueness

This compound is unique due to its high abundance in Anemarrhena asphodeloides and its wide range of pharmacological activities, including neuroprotection, anti-inflammatory, and antioxidant properties . Its ability to be metabolized by gut microbiota into several characteristic metabolites further enhances its pharmacological potential .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUXVRKWOHYEO-FRUGGTEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Timosaponin BII interact with cells to exert its effects?

A1: While the exact mechanisms are still under investigation, research suggests TBII influences multiple cellular pathways. It has been shown to:

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C51H82O23, and its molecular weight is 1046.2 g/mol.

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have extensively characterized TBII using spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR, has been instrumental in elucidating its structure. [, ] Additionally, mass spectrometry (MS) techniques, such as FAB-MS and HR-ESI-MS, have been employed to determine its molecular weight and fragmentation patterns. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A4: Studies indicate TBII is absorbed into the bloodstream after oral administration, but its bioavailability is relatively low. [] Research suggests that the gut microbiota plays a significant role in metabolizing TBII. [] Several metabolites of TBII have been identified in rat urine, including timosaponin N or timosaponin E1, timosaponin BIII, anemarrhenasaponin I or anemarrhenasaponin II, timosaponin AII, and timosaponin AIII. [] Further research is needed to fully elucidate its ADME profile.

Q5: How does the co-administration of other components in Anemarrhena asphodeloides extracts affect the pharmacokinetics of this compound?

A5: Research suggests that the small molecule fraction of Anemarrhena asphodeloides extracts can enhance the absorption and bioavailability of TBII in rats. [] This indicates potential synergistic effects between TBII and other components of the plant.

Q6: What in vitro and in vivo models have been used to study the efficacy of this compound?

A6: A range of models have been employed, including:

Q7: What analytical techniques are used to quantify this compound?

A7: Several analytical methods have been developed and validated for the quantification of TBII. These methods primarily rely on chromatographic and spectrometric techniques.

- Ultraviolet (UV) detector: Detects TBII based on its UV absorbance properties. [, ]

- Evaporative Light Scattering Detector (ELSD): Detects TBII based on the light scattering properties of its non-volatile residue after solvent evaporation. [, , , , , , , , , , , ]

- Charged Aerosol Detector (CAD): Detects TBII by measuring the charge carried by its aerosol particles. []

Q8: How does the processing of Anemarrhena asphodeloides, such as stir-frying with salt water, impact the content of this compound?

A8: Research has shown that processing methods can influence the content of TBII. For instance, stir-frying Anemarrhena asphodeloides with salt water has been reported to increase the content of TBII compared to the raw herb. []

Q9: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?

A9: Yes, in vitro studies using MDCK-MDR1 cells (a cell line overexpressing P-gp) suggest that TBII might be a substrate of P-gp, a transporter protein involved in drug efflux. [] The study also indicated that TBII could inhibit P-gp function, potentially affecting the absorption and bioavailability of co-administered drugs that are also P-gp substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.